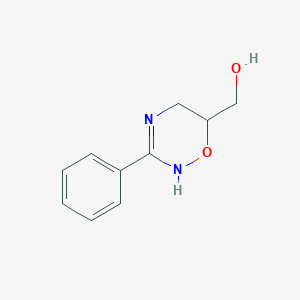

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol

Description

Properties

IUPAC Name |

(3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazin-6-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-7-9-6-11-10(12-14-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFSRARAJZRPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ONC(=N1)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with glyoxal to form a hydrazone intermediate, which then undergoes cyclization with formaldehyde to yield the desired oxadiazine ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazine ring can be reduced under hydrogenation conditions to yield a dihydro derivative.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)formaldehyde or (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)carboxylic acid .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol derivatives. A study demonstrated that derivatives of this compound exhibited significant activity against several Gram-positive bacteria including Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus luteus .

Table 1: Antibacterial Activity of Derivatives

| Compound Derivative | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 18 |

| Compound B | S. epidermidis | 15 |

| Compound C | M. luteus | 20 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Polymer Chemistry

This compound serves as a versatile scaffold in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with enhanced thermal and mechanical properties. The compound can be utilized to create cross-linked networks that exhibit improved stability under various conditions.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 230 | 45 |

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions between appropriate phenolic compounds and hydrazine derivatives under acidic conditions. Various synthetic methods have been explored to optimize yield and purity .

Characterization Techniques

Characterization of the compound and its derivatives is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and functional groups present in the synthesized compounds.

Mechanism of Action

The mechanism of action of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antiviral effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of key cellular processes .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The 1,2,4-oxadiazine core allows for extensive functionalization at positions 3 and 6. Key analogs and their substituents are summarized below:

Table 1: Substituent Variations in Selected 1,2,4-Oxadiazine Derivatives

- Position 3 : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity and may influence biological activity. For example, 4-nitrophenyl-substituted analogs show distinct NMR shifts (δ 8.33 ppm for aromatic protons) compared to unsubstituted phenyl derivatives .

- Position 6 : Hydroxymethyl groups (as in the target compound) improve solubility in polar solvents, whereas ester or acid derivatives (e.g., acetic acid or methyl esters) enhance stability and facilitate further functionalization .

Table 2: Representative Yields and Conditions

Physical and Spectroscopic Properties

Melting Points and Solubility:

- The target compound’s hydroxymethyl group likely confers higher solubility in methanol/water compared to crystalline analogs like 2-(3-(4-Bromophenyl)-5-oxo-...-yl)acetic acid (m.p. 246–248°C) .

- Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) increase melting points due to enhanced intermolecular interactions .

NMR Data Comparison:

- ¹³C NMR : Carbonyl peaks in acetic acid derivatives appear at δ 170–171 ppm , while the hydroxymethyl group in the target compound would show signals near δ 60–70 ppm (C-OH) .

- ¹H NMR : Aromatic protons in 4-nitrophenyl analogs resonate at δ 8.33 ppm, whereas unsubstituted phenyl groups (as in the target) appear at δ 7.2–7.6 ppm .

Biological Activity

The compound (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

- Molecular Formula : C₉H₁₁N₃O

- Molecular Weight : 192.22 g/mol

- CAS Number : 1132-61-2

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under controlled conditions. Various derivatives have been synthesized to evaluate their biological activities, particularly focusing on their effects against specific biological targets.

Antimicrobial Activity

Research has indicated that derivatives of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin) exhibit significant antimicrobial properties. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Against E. coli | 62.5 |

| Compound B | Against E. faecalis | 78.12 |

These compounds were shown to inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .

Antiproliferative Effects

Studies have demonstrated that certain derivatives possess antiproliferative effects on cancer cell lines. For example:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate a promising avenue for further exploration in cancer therapeutics .

Enzyme Inhibition

The biological activity of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin) also extends to enzyme inhibition. A study reported that several synthesized derivatives showed selective inhibition against carbonic anhydrase II (CA-II), with IC₅₀ values ranging from 12.1 to 53.6 µM .

Case Studies and Research Findings

- Synthesis and Characterization : A series of oxadiazole hybrids were synthesized and characterized using NMR spectroscopy and mass spectrometry. The biological evaluation revealed that most compounds exhibited moderate to strong CA-II inhibitory activity .

- Antibacterial Studies : Another study focused on the antibacterial activity of novel substituted oxadiazine derivatives against various strains of bacteria. The findings highlighted significant antimicrobial efficacy against resistant strains .

- Computational Studies : In silico studies have been conducted to predict the interaction of these compounds with target proteins, enhancing the understanding of their mechanism of action and aiding in the design of more potent analogs .

Q & A

Q. What are the common synthetic routes for (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions involving amidoximes and esters. For example, amidoximes react with maleic or fumaric esters under reflux in aprotic solvents (e.g., acetonitrile) to form the 1,2,4-oxadiazine core. Key steps include:

- Amidoxime activation : Reacting nitriles with hydroxylamine to form amidoximes.

- Cyclization : Heating amidoximes with diesters (e.g., methyl maleate) at 80–100°C for 12–24 hours.

- Purification : Column chromatography using ethyl acetate/hexane gradients to isolate the product . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield and minimize side products like uncyclized intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data signatures should researchers prioritize?

Key techniques include:

- NMR :

- ¹H NMR : Look for signals at δ ~5.2 ppm (oxadiazine CH₂), δ ~3.7 ppm (methanol CH₂OH), and aromatic protons (δ ~7.3–7.5 ppm) .

- ¹³C NMR : Peaks at ~72.9 ppm (oxadiazine C-6) and ~33.3 ppm (methanol CH₂OH) confirm the core structure .

Q. How can researchers efficiently purify this compound from reaction mixtures?

- Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7 to 1:1) for gradient elution.

- Recrystallization : Use ethanol/water (9:1) to obtain high-purity crystals .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL improve refinement?

Challenges include low crystal quality, twinning, and weak diffraction. SHELXL addresses these by:

- Twin refinement : Handling twinned data via HKLF 5 format.

- Hydrogen bonding networks : Using restraints for O–H···N interactions.

- Disorder modeling : Applying PART and SUMP instructions for flexible substituents .

Q. How should researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Replicate conditions : Verify reaction parameters (e.g., solvent, catalyst) from conflicting studies.

- Advanced NMR : Use 2D techniques (COSY, HSQC) to confirm proton-carbon correlations.

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- SAR studies : Synthesize derivatives (e.g., halogenated phenyl, substituted oxadiazine) to probe pharmacophores .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Core modifications : Introduce substituents at the phenyl ring (e.g., Cl, NO₂) or oxadiazine (e.g., alkyl groups).

- Reaction pathways :

- Nucleophilic substitution : Replace methanol with thiols or amines.

- Cross-coupling : Suzuki-Miyaura to attach aryl groups .

Q. What are the implications of the compound’s reactivity under basic conditions?

The methanol group can undergo oxidation to a ketone or nucleophilic substitution. For example:

- Oxidation : MnO₂ in acetone converts –CH₂OH to –CHO.

- Substitution : SOCl₂ converts –OH to –Cl, enabling further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.